

Opromazine Hydrochloride Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Opromazine hydrochloride*

Cat. No.: *B1265178*

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This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of **opromazine hydrochloride**, a phenothiazine derivative. Due to the limited availability of specific quantitative SAR data for opromazine, this guide extrapolates from the well-established principles of the broader phenothiazine class of antipsychotics, using promazine and its close analog chlorpromazine as key examples.

Core Structure-Activity Relationships of Phenothiazines

The antipsychotic activity of phenothiazine derivatives, including opromazine, is governed by three key structural features: the phenothiazine ring system, the substituent at the 2-position of the ring, and the aminoalkyl side chain at the 10-position.

Key SAR Principles:

- **Substitution at the 2-Position:** The nature of the substituent at the C-2 position of the phenothiazine ring is a critical determinant of antipsychotic potency. Electron-withdrawing groups at this position generally increase activity.^{[1][2]} For instance, chlorpromazine, with a chloro group at C-2, is a more potent antipsychotic than promazine, which is unsubstituted at this position.^{[3][4]} The potency of the substituent often correlates with its electron-

withdrawing strength, with a trifluoromethyl group (as in triflupromazine) conferring greater potency than a chlorine atom.^[5]

- **The Three-Carbon Propyl Side Chain:** A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the terminal amino group is optimal for neuroleptic activity.^{[1][6]} Shortening or lengthening this chain diminishes antipsychotic effects. A two-carbon chain, for example, tends to enhance antihistaminic and anticholinergic properties.^[1]
- **The Terminal Amino Group:** A tertiary amino group at the end of the side chain is essential for maximal antipsychotic activity.^{[1][6]} Primary and secondary amines are less potent. The nature of the alkyl groups on the tertiary amine also influences activity, with dimethylamino and piperazinyl groups being common in clinically effective agents.

Quantitative SAR Data for Promazine and Related Phenothiazines

While specific quantitative data for a series of promazine analogs is not readily available in the public domain, the following tables summarize the receptor binding affinities (K_i values) for promazine and the closely related chlorpromazine at key receptors implicated in their therapeutic and side effects. These data are compiled from various sources and provide a quantitative basis for understanding the SAR principles.

Table 1: Dopamine Receptor Binding Affinities (K_i , nM) of Promazine and Chlorpromazine

Compound	D1 Receptor	D2 Receptor	D3 Receptor	D4 Receptor
Promazine	26	48	7.5	11
Chlorpromazine	19	10	3.8	4.8

Data compiled from publicly available databases and scientific literature. K_i values are indicative and can vary between studies.

Table 2: Serotonin Receptor Binding Affinities (K_i , nM) of Promazine and Chlorpromazine

Compound	5-HT1A Receptor	5-HT2A Receptor	5-HT2C Receptor
Promazine	290	3.6	13
Chlorpromazine	1300	2.5	11

Data compiled from publicly available databases and scientific literature. Ki values are indicative and can vary between studies.

Table 3: Other Receptor Binding Affinities (Ki, nM) of Promazine and Chlorpromazine

Compound	α 1-Adrenergic Receptor	α 2-Adrenergic Receptor	H1 Receptor	M1 Muscarinic Receptor
Promazine	2.8	180	2.2	25
Chlorpromazine	1.8	160	1.8	13

Data compiled from publicly available databases and scientific literature. Ki values are indicative and can vary between studies.

Experimental Protocols

The quantitative data presented above are typically generated using standardized in vitro pharmacological assays. The following are representative protocols for key experiments.

Radioligand Receptor Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor.

General Protocol:

- **Membrane Preparation:** Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue) are prepared by homogenization and centrifugation.
- **Incubation:** The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.

- **Separation:** The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
- **Quantification:** The amount of radioactivity bound to the membranes is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional effect of a compound on receptor signaling (e.g., agonist, antagonist, inverse agonist).

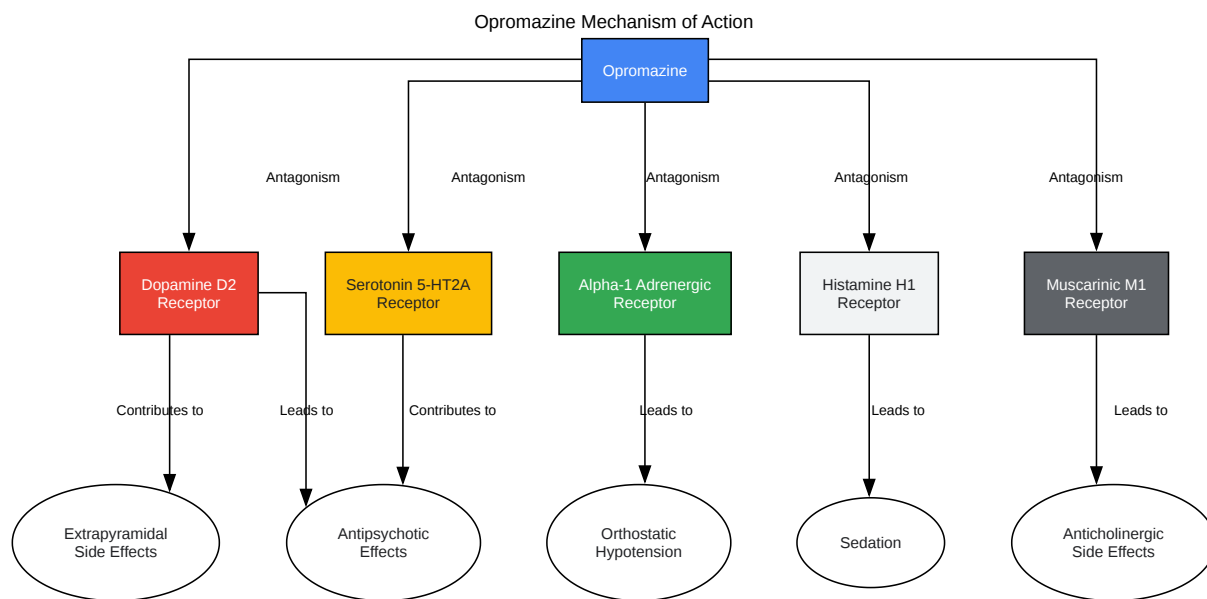
Example: Calcium Flux Assay for 5-HT_{2A} Receptor Antagonism

- **Cell Culture:** Cells stably expressing the human 5-HT_{2A} receptor are cultured in microplates.
- **Loading with Calcium-Sensitive Dye:** The cells are loaded with a fluorescent dye that changes its fluorescence intensity upon binding to calcium.
- **Compound Addition:** The cells are pre-incubated with varying concentrations of the test compound (e.g., opromazine).
- **Agonist Stimulation:** A known 5-HT_{2A} receptor agonist (e.g., serotonin) is added to the cells.
- **Signal Detection:** The change in fluorescence, indicating an increase in intracellular calcium concentration, is measured using a fluorescence plate reader.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the agonist-induced response (IC₅₀) is calculated to determine its antagonist potency.

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of opromazine and other phenothiazines are a consequence of their interaction with multiple neurotransmitter receptor systems. The following

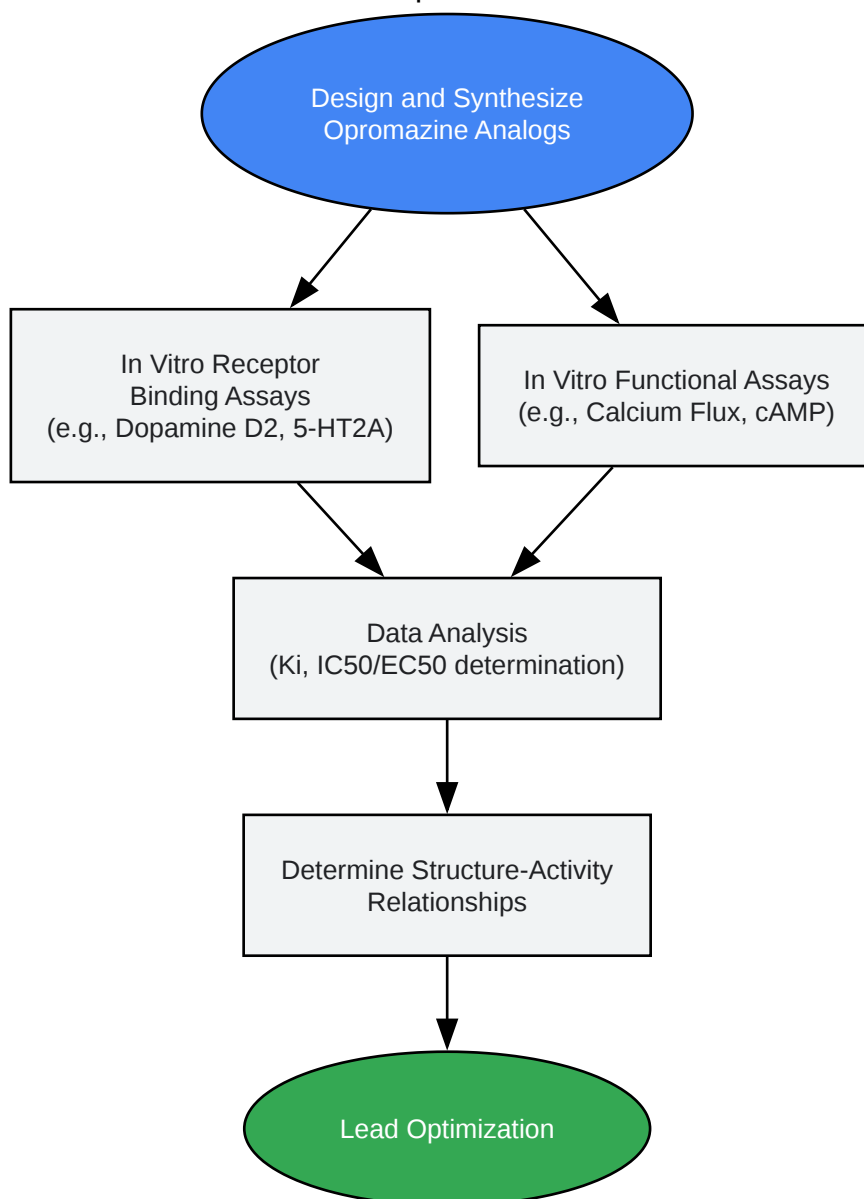
diagrams illustrate the primary signaling pathway and a typical experimental workflow for SAR studies.



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Caption: Opromazine's antagonism of multiple receptors leads to its therapeutic and side effects.

General SAR Experimental Workflow



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Caption: A typical workflow for conducting structure-activity relationship studies.

Conclusion

The structure-activity relationship of **opromazine hydrochloride** is best understood within the broader context of the phenothiazine class of antipsychotics. The key determinants of its pharmacological profile are the nature of the substituent at the 2-position of the phenothiazine ring, the three-carbon side chain, and the terminal tertiary amine. While specific quantitative

SAR data for opromazine analogs are limited, the data available for promazine and chlorpromazine provide a solid framework for predicting the effects of structural modifications. Future research focusing on the synthesis and pharmacological evaluation of a systematic series of opromazine derivatives would be invaluable for a more detailed understanding of its SAR and for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles.

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